molecular formula C14H18O2S B14568148 3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one CAS No. 61836-07-5

3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one

Cat. No.: B14568148
CAS No.: 61836-07-5
M. Wt: 250.36 g/mol
InChI Key: ZTZZKBMAUMAGNG-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes Oxolanes are five-membered ring compounds containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a hydroxyl group and a sulfanyl group can undergo cyclization under acidic or basic conditions to form the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxolane ring can be reduced to form a diol.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl and phenylpropyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)oxolan-2-one: Lacks the phenylpropyl group.

    3-(Phenylpropyl)oxolan-2-one: Lacks the methylsulfanyl group.

    3-(Methylsulfanyl)-3-(phenyl)oxolan-2-one: Contains a phenyl group instead of a phenylpropyl group.

Uniqueness

3-(Methylsulfanyl)-3-(3-phenylpropyl)oxolan-2-one is unique due to the presence of both the methylsulfanyl and phenylpropyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61836-07-5

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

3-methylsulfanyl-3-(3-phenylpropyl)oxolan-2-one

InChI

InChI=1S/C14H18O2S/c1-17-14(10-11-16-13(14)15)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3

InChI Key

ZTZZKBMAUMAGNG-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCOC1=O)CCCC2=CC=CC=C2

Origin of Product

United States

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